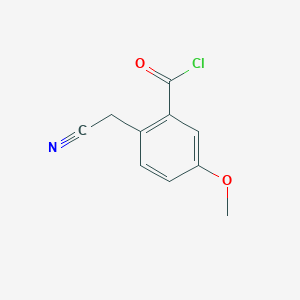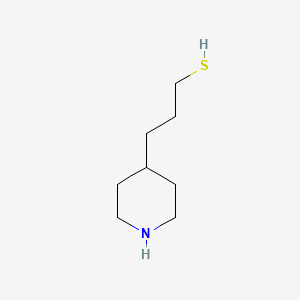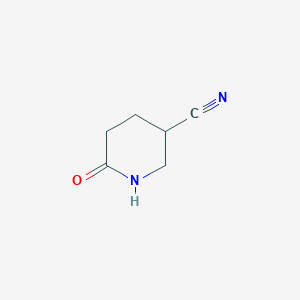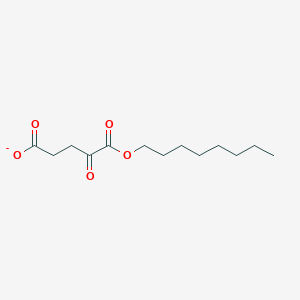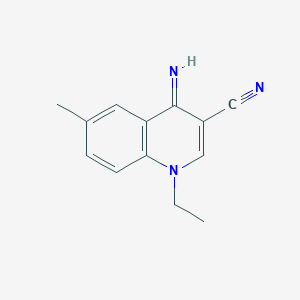
1-Ethyl-4-imino-6-methyl-1,4-dihydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- is a chemical compound with the molecular formula C₁₃H₁₃N₃. It is known for its unique structure, which includes a quinoline ring system substituted with an ethyl group, an imino group, and a nitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe ethyl and imino groups are then introduced via alkylation and imination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature, pressure, and solvent systems to facilitate the desired transformations. The scalability of these methods is crucial for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolinecarbonitrile derivatives: These compounds share the quinoline ring and nitrile group but differ in other substituents.
1,4-Dihydroquinoline derivatives: These compounds have the 1,4-dihydroquinoline core but may lack the nitrile or imino groups.
Uniqueness
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H13N3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-ethyl-4-imino-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-3-16-8-10(7-14)13(15)11-6-9(2)4-5-12(11)16/h4-6,8,15H,3H2,1-2H3 |
Clé InChI |
PAVHQJVNAIHOCU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N)C2=C1C=CC(=C2)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)


![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
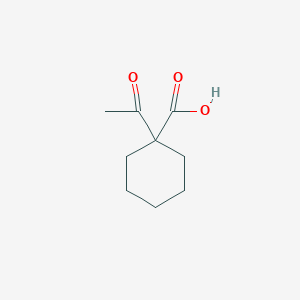
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)



